N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that is part of the thiazole family . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry : This compound and its derivatives are often synthesized for their unique chemical properties. For example, Aleksandrov et al. (2017) describe the synthesis of similar compounds, highlighting their potential for electrophilic substitution reactions, which are crucial in organic synthesis (Aleksandrov & El’chaninov, 2017).
Material Science and Polymer Research : In the field of materials science, compounds like N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide are used in the synthesis of semiconducting polymers. Nakano et al. (2015) synthesized naphthodithiophene diimid (NDTI) based semiconducting polymers, demonstrating their importance in electronic and photovoltaic applications (Nakano, Osaka, & Takimiya, 2015).
Pharmacology and Drug Development : While your request excludes information on drug use and side effects, it's noteworthy that such compounds often form a basis for developing new pharmaceuticals. For instance, Salahuddin et al. (2014) conducted a study on similar naphthalene derivatives for anticancer properties (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Environmental and Analytical Chemistry : In environmental chemistry, these compounds can be used as sensors or probes. Chen et al. (2019) synthesized a fluorescent probe based on a similar structure for detecting hydrogen sulfide in wine, showcasing its application in food safety and environmental monitoring (Chen, Wu, Yang, Tian, Liu, & Sun, 2019).
Future Directions
Thiazole derivatives are a promising area of research due to their diverse biological activities . Future research could focus on the design and development of new thiazole derivatives, including “N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide”, for potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide. For instance, the solubility of thiazoles in different solvents suggests that the compound’s action can be influenced by the solvent environment . Additionally, the protective coating formed by thiazoles during their adsorption over metal surfaces suggests that they can interact with environmental factors .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS2/c23-18(12-5-7-14-16(9-12)24-10-20-14)22-19-21-17-13-4-2-1-3-11(13)6-8-15(17)25-19/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLADJHUAUTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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